![molecular formula C9H14N2 B13788247 Pyrrolo[1,2-A]pyrazine, 1,2,3,4-tetrahydro-1,2-dimethyl-(9CI) CAS No. 73627-19-7](/img/structure/B13788247.png)
Pyrrolo[1,2-A]pyrazine, 1,2,3,4-tetrahydro-1,2-dimethyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolo[1,2-A]pyrazine, 1,2,3,4-tetrahydro-1,2-dimethyl-(9CI) is a nitrogen-containing heterocyclic compound that features both pyrrole and pyrazine rings. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
The synthesis of Pyrrolo[1,2-A]pyrazine derivatives can be achieved through various methods. One common approach involves the cyclization of pyrrole with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to form N-propargylenaminones, and finally, intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide to yield the desired pyrrolo[1,2-A]pyrazine . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
Pyrrolo[1,2-A]pyrazine, 1,2,3,4-tetrahydro-1,2-dimethyl-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms. Common reagents include alkyl halides and acyl chlorides.
Cycloaddition: This compound can participate in cycloaddition reactions, forming larger ring systems.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pyrrolo[1,2-A]pyrazine derivatives have a wide range of scientific research applications:
Chemistry: These compounds are used as building blocks in the synthesis of more complex molecules.
Biology: They exhibit significant biological activities, making them valuable in the study of antimicrobial, antiviral, and antifungal properties.
Medicine: Due to their diverse biological activities, these compounds are investigated for potential therapeutic applications, including anticancer and anti-inflammatory treatments.
Mechanism of Action
The exact mechanism of action of Pyrrolo[1,2-A]pyrazine derivatives is not fully understood. it is known that these compounds interact with various molecular targets, including enzymes and receptors, leading to their diverse biological activities. For example, some derivatives exhibit kinase inhibitory activity, which can interfere with cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Pyrrolo[1,2-A]pyrazine, 1,2,3,4-tetrahydro-1,2-dimethyl-(9CI) can be compared with other similar compounds, such as:
5H-Pyrrolo[2,3-B]pyrazine: This compound shows more activity on kinase inhibition compared to Pyrrolo[1,2-A]pyrazine derivatives.
Pyrrolo[1,2-A]pyrazine-1,4-dione: Known for its antioxidant and antimicrobial properties.
Properties
CAS No. |
73627-19-7 |
|---|---|
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
1,2-dimethyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C9H14N2/c1-8-9-4-3-5-11(9)7-6-10(8)2/h3-5,8H,6-7H2,1-2H3 |
InChI Key |
VNJXRHVMRBYMPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC=CN2CCN1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


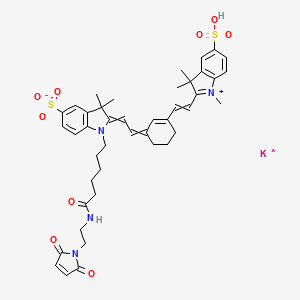

![4-Hydroxy-3-[2-(2-hydroxy-5-nitro-3-sulfophenyl)diazenyl]-6-[(sulfomethyl)amino]-2-naphthalenesulfonic acid](/img/structure/B13788177.png)

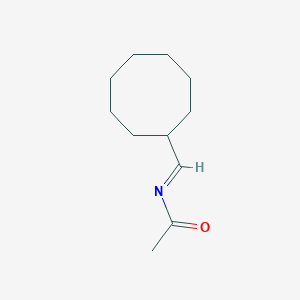
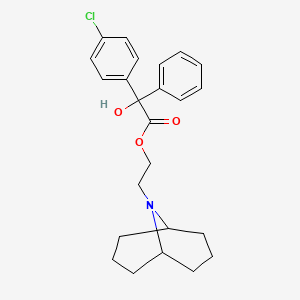


![6-Methyl-6-azabicyclo[3.2.1]octane](/img/structure/B13788213.png)

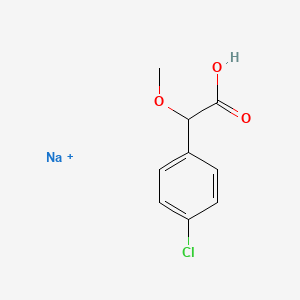
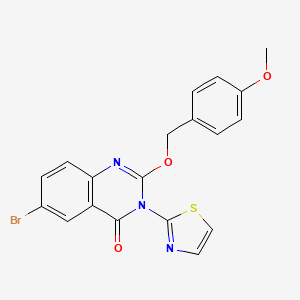
![benzyl N-[(Z)-1-pyridin-2-ylethylideneamino]carbamodithioate](/img/structure/B13788260.png)

